4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Overview
Description
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of “4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
“this compound” acts as a potent, highly selective, cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby preventing the uptake of glucose by cells .
Biochemical Pathways
By inhibiting GLUT1, “this compound” disrupts the glucose metabolism pathway . This results in a decrease in cellular glucose levels, which can affect various downstream processes, including energy production and the synthesis of certain biomolecules .
Pharmacokinetics
It has been shown to becell-permeable , suggesting that it can readily cross cell membranes to exert its effects
Result of Action
The inhibition of GLUT1 by “this compound” leads to a decrease in cellular glucose uptake . This can have various effects at the molecular and cellular levels, including changes in energy metabolism and potentially the induction of cell death in cells that are heavily dependent on glucose .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For example, the presence of other molecules that bind to GLUT1 could affect its efficacy. Additionally, factors that affect the stability of “this compound”, such as pH and temperature, could also influence its action .
Properties
IUPAC Name |
4-fluoro-3-(2-methylpyrazol-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)9-6-8(7-15)2-3-10(9)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVOBFWRDAYPPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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